REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH:4]=[C:5]1[C:10]2[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=2[O:8][CH2:7][CH2:6]1.[H][H].COC(=O)CC1C2C=C(Cl)C=CC=2OCC1.[OH-].[K+]>[Pd].C.C(OCC)(=O)C.O>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]2[O:8][CH2:7][CH2:6][CH:5]([CH2:4][C:3]([OH:16])=[O:2])[C:10]=2[CH:11]=1 |f:3.4,5.6|
|
Name
|
6-chloro-3,4-dihydro-2H-1-benzpyran-4-ylidene-acetic acid methyl ester
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(C=C1CCOC2=C1C=C(C=C2)Cl)=O
|
Name
|
6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid methyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CC1CCOC2=C1C=C(C=C2)Cl)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
Pd charcoal
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CCO2)CC(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |